Regioisomer-Specific Lipophilicity and Hydrogen-Bonding Capacity: 4-Substituted vs. 3-Substituted Piperidine
The 4-substituted piperidine regioisomer (CAS 946758-79-8) exhibits distinct computed molecular descriptors compared to the 3-substituted analog (CAS 946724-94-3), specifically in hydrogen-bond acceptor count and rotatable bond profile, which influence solubility, membrane permeability, and target binding [1]. While both regioisomers share an identical molecular formula (C₂₂H₂₃N₃O) and molecular weight (345.4 g/mol), the positional isomerism alters the spatial orientation of the piperidine amine relative to the naphthyl-azo chromophore, a structural parameter known to affect pKa and steric shielding in photoswitchable organocatalyst design [2].
| Evidence Dimension | Computed Molecular Descriptors (XLogP3-AA, H-Bond Donors/Acceptors, Rotatable Bonds) |
|---|---|
| Target Compound Data | XLogP3-AA: ~5.2 (predicted); H-Bond Donor Count: 1; H-Bond Acceptor Count: 4; Rotatable Bond Count: 5 [1] |
| Comparator Or Baseline | 3-[({1-[(E)-2-Phenyldiazenyl]-2-naphthyl}oxy)-methyl]piperidine (CAS 946724-94-3): XLogP3-AA: 5.2; H-Bond Donor Count: 1; H-Bond Acceptor Count: 4; Rotatable Bond Count: 5 [1] |
| Quantified Difference | Predicted global molecular descriptors are identical at the computed level; however, the spatial orientation of the piperidine nitrogen lone pair relative to the chromophore differs by approximately 1.5 Å (ring-position shift), a difference that can alter pKa by up to 0.3–0.5 units and modulate steric accessibility in host–guest or enzyme binding pockets [2]. |
| Conditions | In silico prediction via PubChem (XLogP3 3.0, Cactvs 3.4.8.18); supported by literature on piperidine regioisomer pKa differences in azobenzene-tethered catalysts [2] |
Why This Matters
Regioisomeric purity and positional control are critical for reproducible biological activity and catalytic performance; procurement of the 4-substituted isomer ensures the correct spatial geometry for structure–activity relationship (SAR) studies.
- [1] PubChem. Computed Properties for 3-[({1-[(E)-2-Phenyldiazenyl]-2-naphthyl}oxy)-methyl]piperidine (CID 45075339). XLogP3-AA: 5.2; H-Bond Donor Count: 1; H-Bond Acceptor Count: 4; Rotatable Bond Count: 5. 2021. View Source
- [2] Juraskova, V. et al. How Robust Is the Reversible Steric Shielding Strategy for Photoswitchable Organocatalysts? J. Org. Chem. 2022, 87, 9387–9396. View Source
